molecular formula C15H12FN3O B2992151 1-methyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] CAS No. 320422-06-8

1-methyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]

Cat. No. B2992151
CAS RN: 320422-06-8
M. Wt: 269.279
InChI Key: RBMVKNJLCFJRIS-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-methyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]” is a chemical compound that is a derivative of indole . Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance .


Synthesis Analysis

The synthesis of indole derivatives often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Chemical Reactions Analysis

Indole derivatives have been used in the synthesis of a variety of compounds. For example, they have been used as reactants for the preparation of pyrrolizidine esters, amides, and ureas as 5-HT4 receptor ligands .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Antituberculosis Activity : 1H-indole-2,3-dione derivatives, including compounds similar to 1-methyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone], have been synthesized and evaluated for their antituberculosis activity. Some derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis (Karalı et al., 2007).
  • Molecular Properties and Reaction Mechanism : Studies have been conducted on the molecular properties and reaction mechanisms of synthesized Isatin Thiosemicarbazone and its metal complexes (Kandemirli et al., 2015).

Biological and Pharmacological Applications

  • Antiviral and Antimicrobial Activity : Novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones have been synthesized and evaluated for their antiviral effects against various viruses, including Herpes Simplex Virus and Coxsackie B4 virus (Sevinçli et al., 2020).
  • Anticancer Potential : Some derivatives, such as 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazones, have shown cytotoxic effects in chronic myeloid leukemia and B-lymphoma cell lines, suggesting potential as chemotherapeutic agents (Kuruca et al., 2008).
  • Novel Complexes for Cancer Treatment : New α-aminophosphonate derivatives coupled with indole-2,3-dione moieties have been synthesized and showed in vitro anticancer activity against various human cancer cell lines (Tiwari et al., 2018).

Future Directions

Indoles are considered a “privileged scaffold” within the drug discovery arena . Therefore, the study and development of indole derivatives, including “1-methyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]”, have potential for future research and applications in pharmaceuticals .

properties

IUPAC Name

3-[(4-fluorophenyl)diazenyl]-1-methylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O/c1-19-13-5-3-2-4-12(13)14(15(19)20)18-17-11-8-6-10(16)7-9-11/h2-9,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLYNIJBFPVJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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